2-(4-chlorophenoxy)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide
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Overview
Description
2-(4-CHLOROPHENOXY)-N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)ACETAMIDE is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes a chlorophenoxy group, a triazolothiadiazole moiety, and an acetamide linkage, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the chlorophenoxy group: This step involves the reaction of 4-chlorophenol with appropriate reagents to introduce the phenoxy group.
Synthesis of the triazolothiadiazole moiety: This involves the cyclization of suitable precursors under controlled conditions to form the triazolothiadiazole ring.
Coupling reactions: The final step involves coupling the chlorophenoxy intermediate with the triazolothiadiazole intermediate using acetamide as a linker under specific reaction conditions, such as the presence of catalysts and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENOXY)-N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(4-CHLOROPHENOXY)-N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A fungicide with a similar triazole structure.
Mefentrifluconazole: Another triazole-based compound with antifungal properties.
Uniqueness
2-(4-CHLOROPHENOXY)-N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H16ClN5O2S |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H16ClN5O2S/c1-11-3-4-13(18-24-25-12(2)22-23-19(25)28-18)9-16(11)21-17(26)10-27-15-7-5-14(20)6-8-15/h3-9H,10H2,1-2H3,(H,21,26) |
InChI Key |
ROQSPGWULMIFBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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